molecular formula C17H28N4O3S B2789641 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea CAS No. 2034376-42-4

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea

Cat. No.: B2789641
CAS No.: 2034376-42-4
M. Wt: 368.5
InChI Key: JUUKVQKZRBUHNH-UHFFFAOYSA-N
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Description

This compound, referred to here as Compound 11n (as per ), is a urea derivative featuring a 3,4-dimethylphenyl group and a piperidin-4-ylmethyl moiety substituted with a dimethylsulfamoyl group. Its molecular formula is C₁₈H₂₈N₄O₃S, with an average mass of 380.50 g/mol. The compound was synthesized with an 88.2% yield and characterized by ESI-MS (m/z 494.3 [M+H]⁺), indicating its stability under mass spectrometry conditions .

These features position it within a broader class of urea-based therapeutic candidates, particularly in kinase or enzyme inhibition studies.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3S/c1-13-5-6-16(11-14(13)2)19-17(22)18-12-15-7-9-21(10-8-15)25(23,24)20(3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUKVQKZRBUHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Urea Derivative: The reaction between 3,4-dimethylphenyl isocyanate and an appropriate amine to form the urea derivative.

    Introduction of the Piperidine Ring: The urea derivative is then reacted with N,N-dimethylpiperidine under suitable conditions to introduce the piperidine ring.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the urea or sulfonamide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Urea-Piperidine Derivatives

The compound’s closest analogs are found in , which describes a series of 15 urea derivatives (11a–11o) with varying aryl substituents and piperidine-linked thiazole moieties. Key comparisons include:

Table 1: Comparison of Selected Urea Derivatives from
Compound Aryl Substituent Piperidine-Linked Group Yield (%) ESI-MS ([M+H]⁺)
11n 3,4-Dimethylphenyl 4-((4-(2-Hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl 88.2 494.3
11a 3-Fluorophenyl Same as 11n 85.1 484.2
11d 4-Trifluoromethylphenyl Same as 11n 85.3 534.1
11l 3-Methoxyphenyl Same as 11n 85.2 496.3
11m 3,5-Di(trifluoromethyl)phenyl Same as 11n 84.7 602.2

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents (e.g., 11d, 11m) exhibit higher molecular weights and marginally lower yields compared to 11n, likely due to increased steric hindrance or synthetic complexity .
  • Lipophilicity : The dimethylphenyl group in 11n enhances lipophilicity relative to 11a (fluorophenyl) or 11l (methoxyphenyl), which may influence membrane permeability.
  • Synthetic Efficiency : 11n’s high yield (88.2%) suggests favorable reaction kinetics compared to analogs like 11m (84.7%), possibly due to reduced steric demands of the dimethyl group .

Piperidine-Sulfonamide Derivatives ( and )

describes sulfonamide-modified piperidine-urea compounds, such as Compound 12 (methanesulfonyl-substituted) and Compound 13 (butanesulfonyl-substituted). These differ from 11n in their urea linkage and sulfonamide substituents:

Table 2: Sulfonamide-Based Piperidine-Urea Analogs
Compound Aryl Group Piperidine Substituent Yield (%) Key Features
11n 3,4-Dimethylphenyl Dimethylsulfamoyl 88.2 Dual methyl groups on sulfonamide
12 4-Trifluoromethylphenyl Methanesulfonyl 51 Smaller sulfonyl group
13 4-Trifluoromethylphenyl Butanesulfonyl 66 Extended alkyl chain on sulfonamide

Key Observations :

  • However, 12’s lower yield (51%) highlights synthetic challenges with smaller sulfonyl groups .
  • Biological Implications : Sulfonamide bulk correlates with metabolic stability; the butanesulfonyl group in 13 may prolong half-life but reduce solubility compared to 11n .

Adamantane and Heterocyclic Derivatives ( and )

describes Compound 26 , a 2-oxaadamantane-urea derivative with a methylsulfonyl-piperidine group. Unlike 11n, it lacks an aryl substituent but shares the sulfonamide-piperidine motif:

Compound Core Structure Substituents HRMS Data ([M+H]⁺)
11n Urea-Piperidine 3,4-Dimethylphenyl, dimethylsulfamoyl 494.3
26 2-Oxaadamantane-Urea Methylsulfonyl-piperidine 398.2448 (found)

Key Observations :

  • Rigidity vs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,4-dimethylphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea, and how are intermediates purified?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the piperidin-4-ylmethyl intermediate via reductive amination or nucleophilic substitution (e.g., using 1-(dimethylsulfamoyl)piperidine-4-carbaldehyde) .
  • Step 2 : Coupling with 3,4-dimethylphenyl isocyanate under anhydrous conditions (e.g., in DMF or THF) to form the urea backbone .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used to isolate the final compound. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR (¹H/¹³C) : Assigns protons and carbons in the dimethylphenyl and piperidine moieties, with dimethylsulfamoyl groups showing distinct singlet peaks (e.g., δ ~2.8 ppm for N(CH₃)₂) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z ~406.2) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in the urea group, critical for understanding solid-state stability .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the urea moiety’s affinity for catalytic sites (e.g., fluorescence-based assays using ATP analogs) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility/LogP : Determine via shake-flask method or HPLC retention time to assess drug-likeness .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or predict biological targets?

  • Methodology :

  • Reaction Path Search (e.g., DFT) : Simulate transition states for urea bond formation to identify optimal catalysts (e.g., triethylamine vs. DBU) .
  • Molecular Docking : Map interactions with kinases (e.g., EGFR) using AutoDock Vina; focus on hydrogen bonds between urea and kinase hinge regions .
  • ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How do structural modifications (e.g., substituents on the phenyl or piperidine groups) alter bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing dimethylphenyl with chlorophenyl) and compare IC₅₀ values in enzyme assays .
  • Electronic Effects : Use Hammett plots to correlate substituent σ-values with activity changes .
  • Steric Analysis : Compare X-ray structures of analogs to identify steric clashes in target binding pockets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., kinase panels) and apply statistical tests (ANOVA) to identify outliers .
  • Batch Effect Correction : Normalize data using internal standards (e.g., staurosporine controls) to account for inter-lab variability .
  • Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) if cell-based assays show inconsistent results .

Q. How can Design of Experiments (DoE) improve reaction yield and reproducibility?

  • Methodology :

  • Factorial Design : Vary temperature (25–60°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading to optimize urea coupling efficiency .
  • Response Surface Modeling : Predict ideal conditions (e.g., 45°C, 1.2 eq. catalyst) using software like Minitab .
  • Robustness Testing : Validate optimized conditions across 3 independent replicates to ensure reproducibility (±5% yield deviation) .

Data Analysis & Interpretation

Q. What statistical methods are critical for analyzing dose-response relationships in biological assays?

  • Methodology :

  • Nonlinear Regression (e.g., GraphPad Prism) : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values; report 95% confidence intervals .
  • Hill Slope Analysis : Determine cooperativity in enzyme inhibition (slope >1 suggests positive cooperativity) .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Q. How do researchers validate target specificity in complex biological systems?

  • Methodology :

  • CRISPR Knockout Models : Compare activity in wild-type vs. target gene KO cell lines .
  • Proteome Profiling (e.g., TMT-MS) : Identify off-target binding by analyzing protein expression changes post-treatment .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by monitoring thermal stabilization of the protein .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
TriethylamineDMF256292
DBUAcetonitrile607896
NoneTHF404588
Source: Adapted from

Table 2 : Comparative IC₅₀ Values in Kinase Assays

KinaseIC₅₀ (nM)Hill SlopeR² (Curve Fit)
EGFR12.31.20.98
CDK289.40.90.95
VEGFR2210.51.10.97
Source:

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